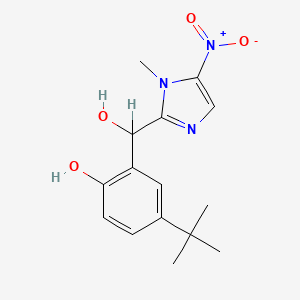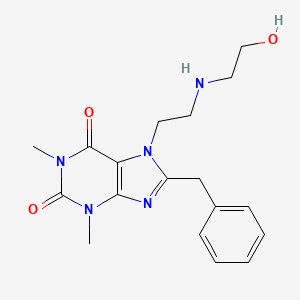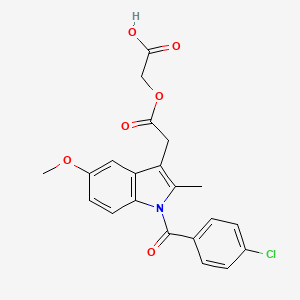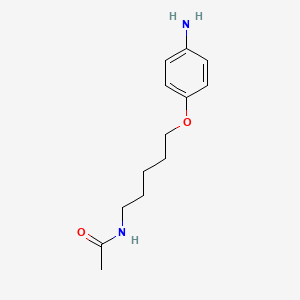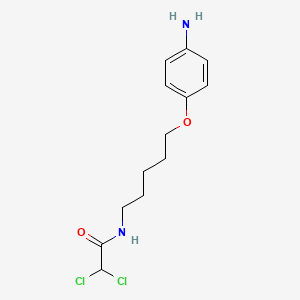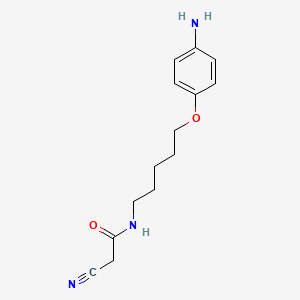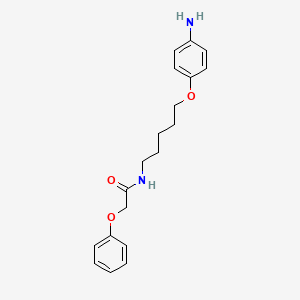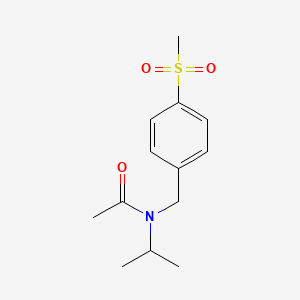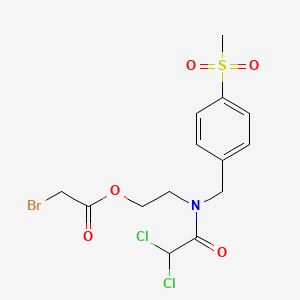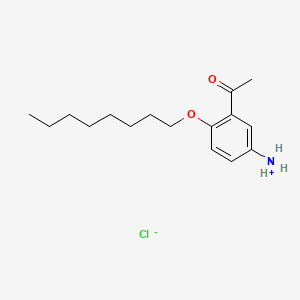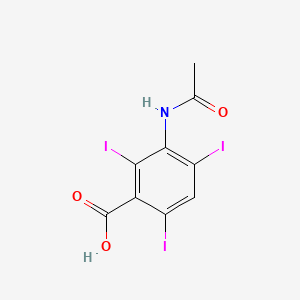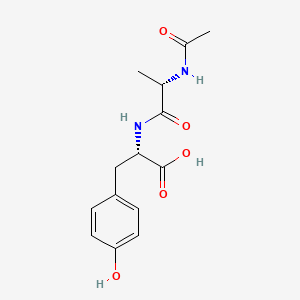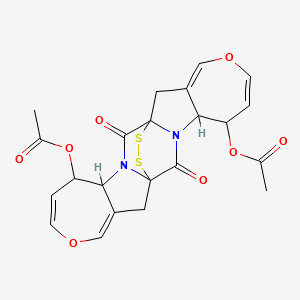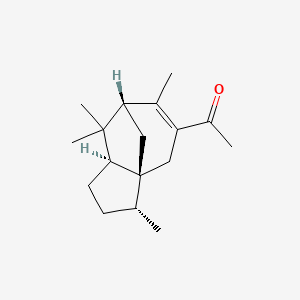![molecular formula C26H16ClN3O4S3 B1664398 3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one CAS No. 618865-88-6](/img/structure/B1664398.png)
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF-399/42018025 is a CC chemokine receptor 4 (CCR4) antagonist.
Scientific Research Applications
Solvent Selection in Molecular Heterojunction Systems
Research by Walker et al. (2011) discusses the solubility of similar compounds in a variety of solvents, which is critical for applications in molecular heterojunction systems. Their study on DPP(TBFu)2 and PC71BM provides insight into solvent selection based on cohesive energy densities, which could be applicable to the compound for enhancing its solubility and stability in different environments (Walker et al., 2011).
Antimicrobial Activities of Benzofuran and Thiadiazole Derivatives
The research by Idrees, Kola, and Siddiqui (2019) explores the synthesis and antimicrobial activities of compounds incorporating benzofuran and thiadiazole moieties. This suggests potential applications of the compound for developing novel antimicrobial agents, particularly due to its structural similarities (Idrees et al., 2019).
Development of Pharmacologically Interesting Compounds
A study by Bijev and Prodanova (2004) describes an alternative synthesis approach for thiadiazole derivatives, indicating the potential use of the compound for creating new pharmacological agents. This research highlights the importance of overcoming challenges in synthesis to access novel compounds with potential therapeutic applications (Bijev & Prodanova, 2004).
Application in Organic Photovoltaics
A study by Abdelhamid et al. (2008) on the synthesis of thieno[2,3-b]pyridines and thiadiazoles suggests potential applications in organic photovoltaic devices. The structural elements of benzofuran and thiadiazole in the compound could be utilized in the design of organic semiconductors for solar cell applications (Abdelhamid et al., 2008).
Antibacterial and Anti-Biofilm Activities
Research on dihydropyrrolidone-thiadiazole inhibitors, such as the study by Xuecheng et al. (2022), demonstrates the relevance of benzofuran and thiadiazole derivatives in developing antibacterial agents. These compounds have shown significant efficacy against various bacterial strains and could be important in the fight against antibiotic-resistant bacteria (Xuecheng et al., 2022).
properties
CAS RN |
618865-88-6 |
|---|---|
Product Name |
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one |
Molecular Formula |
C26H16ClN3O4S3 |
Molecular Weight |
566.1 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H16ClN3O4S3/c27-16-9-7-14(8-10-16)13-36-26-29-28-25(37-26)30-21(19-6-3-11-35-19)20(23(32)24(30)33)22(31)18-12-15-4-1-2-5-17(15)34-18/h1-12,21,32H,13H2 |
InChI Key |
AFJDHUDRDUPQTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=CS4)C5=NN=C(S5)SCC6=CC=C(C=C6)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=CS4)C5=NN=C(S5)SCC6=CC=C(C=C6)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AF399/42018025; AF 399/42018025; AF-399/42018025 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



